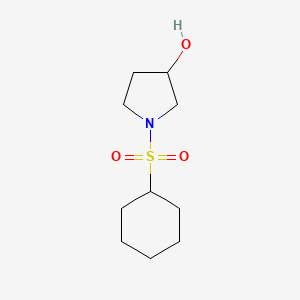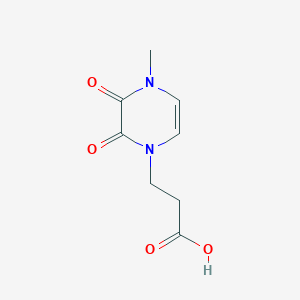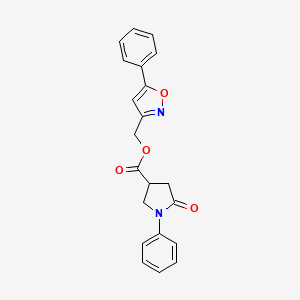![molecular formula C16H13NO3S B6497963 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate CAS No. 946264-71-7](/img/structure/B6497963.png)
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate, also known as 5-MPC, is a synthetic compound that has been studied for its potential medical applications. 5-MPC is a member of the thiophene-2-carboxylate family, which is a group of compounds that are known for their anti-inflammatory and anti-cancer properties. 5-MPC has been studied for its anti-inflammatory, anti-cancer, and antioxidative activities, as well as its potential to act as a drug delivery agent.
科学的研究の応用
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has been studied for its potential medical applications. It has been shown to have anti-inflammatory and anti-cancer properties, as well as antioxidative activities. In addition, this compound has been studied for its potential as a drug delivery agent. It has been used to deliver drugs to target cells, as well as to enhance the efficacy of existing drugs. This compound has also been studied for its potential to treat diseases such as cancer, diabetes, and Alzheimer’s disease.
作用機序
The exact mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is not yet fully understood. However, it is believed that this compound is able to act as an antioxidant, which helps to reduce oxidative stress in cells and tissues. This compound is also believed to act as an anti-inflammatory agent, which helps to reduce inflammation in the body. In addition, this compound is believed to inhibit the growth of cancer cells by targeting specific proteins and pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. In addition, this compound has been shown to inhibit the growth of cancer cells and to reduce the side effects of chemotherapy. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
実験室実験の利点と制限
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be scaled up for industrial production. In addition, this compound has been shown to have a number of beneficial effects, such as anti-inflammatory and anti-cancer properties. However, this compound also has some limitations. For example, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to study its effects in detail.
将来の方向性
There are a number of potential future directions for [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate research. One potential direction is to further study its mechanism of action in order to better understand its effects on the body. In addition, further research could be done to explore the potential of this compound as a drug delivery agent. Finally, further research could be done to explore the potential of this compound to treat diseases such as cancer, diabetes, and Alzheimer’s disease.
合成法
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is synthesized through a multi-step process that involves the use of organic compounds such as 2-chlorobenzaldehyde, thiophene-2-carboxylic acid, and 4-methylbenzaldehyde. The synthesis process begins with the reaction of 2-chlorobenzaldehyde and thiophene-2-carboxylic acid to form a thiophene-2-carboxylic acid chloro-methyl ester. This ester is then reacted with 4-methylbenzaldehyde to form 5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate. This synthesis method is relatively simple and can be easily scaled up for industrial production.
特性
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-11-4-6-12(7-5-11)14-9-13(17-20-14)10-19-16(18)15-3-2-8-21-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPOIAPNOBPUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497880.png)

![1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B6497885.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B6497910.png)
![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497921.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)


![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B6497964.png)
![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497972.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)